molecular formula C14H16Cl2N2O B13461383 4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole

4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B13461383
M. Wt: 299.2 g/mol
InChI Key: GNSRUDKRLHYMFC-UHFFFAOYSA-N
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Description

4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a dichlorophenoxy group and a propyl chain attached to the pyrazole ring, making it a unique and versatile molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted products with new functional groups replacing the dichlorophenoxy group

Mechanism of Action

The mechanism of action of 4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific combination of functional groups and the pyrazole ring structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H16Cl2N2O

Molecular Weight

299.2 g/mol

IUPAC Name

4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole

InChI

InChI=1S/C14H16Cl2N2O/c1-9-11(10(2)18-17-9)5-4-8-19-13-7-3-6-12(15)14(13)16/h3,6-7H,4-5,8H2,1-2H3,(H,17,18)

InChI Key

GNSRUDKRLHYMFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CCCOC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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